molecular formula C12H11NO5S B028594 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- CAS No. 105456-65-3

1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-

Cat. No. B028594
M. Wt: 281.29 g/mol
InChI Key: BKWSGDNBDWFBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-, also known as ATS, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biochemistry. ATS is a trihydroxybenzene derivative that contains a sulfonamide group, and it has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- involves its ability to inhibit the activity of COX-2 and lipoxygenase. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which play a role in inflammation and pain. Lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which also play a role in inflammation. By inhibiting the activity of these enzymes, 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- can reduce inflammation and pain.

Biochemical And Physiological Effects

1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been found to exhibit antioxidant properties, which can help to protect cells from oxidative damage. Oxidative damage has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been found to exhibit anti-inflammatory properties, which can help to reduce inflammation and pain. In addition, 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been found to induce apoptosis in cancer cells, which can help to prevent the growth and spread of cancer.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in lab experiments include its ability to inhibit the activity of COX-2 and lipoxygenase, its antioxidant and anti-inflammatory properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations to using 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-. One direction is to further investigate its potential applications in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Another direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease, which are also associated with oxidative damage and inflammation. Additionally, further research is needed to determine the safety and efficacy of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in humans, as well as its potential side effects.

Synthesis Methods

1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- can be synthesized using various methods, including the reaction of 1,3,5-benzenetriol with 4-aminobenzenesulfonamide in the presence of a catalyst. Another method involves the reaction of 1,3,5-benzenetriol with p-toluenesulfonyl chloride, followed by the reaction with 4-aminophenol. The synthesis of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been achieved using a one-pot reaction involving 1,3,5-benzenetriol, 4-aminobenzenesulfonamide, and sodium hydride.

Scientific Research Applications

1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been studied for its potential applications in medicine and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been found to inhibit the activity of lipoxygenase, another enzyme involved in inflammation. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

105456-65-3

Product Name

1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-

Molecular Formula

C12H11NO5S

Molecular Weight

281.29 g/mol

IUPAC Name

2-(4-aminophenyl)sulfonylbenzene-1,3,5-triol

InChI

InChI=1S/C12H11NO5S/c13-7-1-3-9(4-2-7)19(17,18)12-10(15)5-8(14)6-11(12)16/h1-6,14-16H,13H2

InChI Key

BKWSGDNBDWFBSW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O

Origin of Product

United States

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